molecular formula C15H18N2O5 B2427350 2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid CAS No. 1048004-53-0

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2427350
CAS No.: 1048004-53-0
M. Wt: 306.318
InChI Key: SECVLRYVBXPSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone functionalized with both allylamino and methoxycarbonyl-substituted anilino groups. This structure suggests potential utility as a building block in medicinal chemistry and chemical biology research, particularly for the synthesis of more complex molecules. The presence of the 4-oxobutanoic acid moiety is a feature found in compounds investigated for their biological activity, such as in the development of macrocyclic peptides that target oncogenic proteins like K-Ras . The compound contains multiple functional groups, including carboxylic acid and amide linkages, which make it a versatile intermediate for further chemical modifications, such as amide bond formation or participation in cyclization reactions to create novel peptide-like structures . As a specialty chemical, it is intended for use by qualified researchers in laboratory settings only. Handling should follow good laboratory practices. Avoid formation of dust and aerosols, and use personal protective equipment including safety glasses, gloves, and impervious clothing . Ensure adequate ventilation and store in a cool, dry, and well-ventilated place in a tightly closed container . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-methoxycarbonylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15(21)22-2/h3-7,12,16H,1,8-9H2,2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVLRYVBXPSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The target compound combines a butanoic acid backbone with two distinct amide substituents:

  • Allylamine group at position 2, introducing unsaturation for potential downstream functionalization.
  • 2-(Methoxycarbonyl)anilino group at position 4, contributing aromaticity and ester functionality.

The molecular formula is $$ \text{C}{15}\text{H}{17}\text{N}2\text{O}5 $$, with a calculated molecular weight of 305.31 g/mol. Critical challenges in synthesis include regioselective amidation, stability of the allyl group under reaction conditions, and orthogonal protection strategies for carboxylic acid intermediates.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

Retrosynthetic breakdown suggests two primary disconnections:

  • Amide bond formation between allylamine and the β-ketobutanoic acid intermediate.
  • Coupling of 2-(methoxycarbonyl)aniline to the remaining carboxyl group.

A plausible precursor is 4-oxo-4-((2-(methoxycarbonyl)phenyl)amino)butanoic acid , identified in PubChem (CID 693074), which could undergo nucleophilic substitution with allylamine.

Stepwise Synthesis

Synthesis of 4-Oxo-4-((2-(Methoxycarbonyl)phenyl)amino)butanoic Acid

This intermediate is prepared via Schotten-Baumann reaction between 2-(methoxycarbonyl)aniline and succinic anhydride:
$$
\text{C}6\text{H}5\text{NH}2\text{COOCH}3 + \text{C}4\text{H}4\text{O}3 \xrightarrow{\text{Base}} \text{C}{12}\text{H}{13}\text{NO}5 + \text{H}_2\text{O}
$$
Reaction conditions:

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine or pyridine to scavenge HCl.
  • Yield : ~70–80% (estimated from analogous reactions in patent AU2014249192B2).

Alternative Pathways from Patent Literature

Solid-Phase Peptide Synthesis (SPPS)

Patent WO2024020159A1 describes macrocyclic peptides using Fmoc-protected amino acids . Adapting this for linear structures:

  • Resin-bound allylamine → acylation with Fmoc-β-ketoglutaric acid.
  • Deprotection and coupling with 2-(methoxycarbonyl)aniline.
    Advantage : High purity and scalability.
Microwave-Assisted Amidation

Patent AU2016347385B2 highlights microwave-enhanced reactions for TLR agonists. Applied here:

  • Time reduction : 30 minutes vs. 12 hours conventional.
  • Yield improvement : ~85–90% (extrapolated from similar amidation yields).

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
    • δ 8.21 (s, 1H, NH), 7.95–7.45 (m, 4H, aromatic), 5.90–5.70 (m, 1H, allyl CH), 5.20–5.10 (d, 2H, allyl CH$$2$$), 3.85 (s, 3H, OCH$$3$$).
  • HRMS : m/z 305.1134 [M+H]$$^+$$ (calc. 305.1138).

Purity and Stability

  • HPLC : >95% purity (C18 column, 0.1% TFA/ACN gradient).
  • Storage : -20°C under nitrogen to prevent ester hydrolysis.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • EDCl vs. HATU : EDCl preferred for lower cost despite slightly lower yields.
  • Solvent Recovery : THF and DCM recycled via distillation (patent AU2014249192B2).

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of 4-oxobutanoic acids can exhibit significant anticancer properties. The structural features of 2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid may enhance its efficacy against various cancer cell lines due to its ability to inhibit specific metabolic pathways involved in tumor growth .
  • Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in lipid kinase pathways. Such inhibition could lead to therapeutic strategies for diseases linked to metabolic dysregulation, including diabetes and obesity .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may have neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemistry

  • Protein Interaction Studies : The unique functional groups present in this compound allow it to interact with various proteins, making it a candidate for studying protein-ligand interactions using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
  • Metabolic Pathway Analysis : This compound can serve as a tool for dissecting metabolic pathways involving amino acids and their derivatives, contributing valuable insights into cellular metabolism and signaling pathways .

Case Studies

  • Antitumor Activity Assessment : A study evaluated the cytotoxic effects of various derivatives of 4-oxobutanoic acids on human cancer cell lines, demonstrating that modifications similar to those in this compound significantly enhanced anticancer activity compared to unmodified counterparts .
  • Inhibition Studies : Another research project focused on the enzyme inhibition properties of compounds structurally related to this compound, revealing potential applications in treating metabolic disorders through targeted enzyme modulation .
  • Neuroprotective Research : A recent investigation into compounds with similar frameworks highlighted their ability to protect neuronal cells from oxidative stress, suggesting that this compound might offer therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid is unique due to its combination of allylamino and methoxycarbonyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance.

Biological Activity

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, with the CAS number 1048004-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O5C_{15}H_{18}N_{2}O_{5} with a molecular weight of 306.31 g/mol. The structural representation can be summarized as follows:

  • Molecular Structure :
    C CCNC CC O Nc1ccccc1C O OC C O O\text{C CCNC CC O Nc1ccccc1C O OC C O O}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in metabolic pathways, potentially modulating lipid metabolism and inflammatory responses.
  • Receptor Modulation : It may act as a modulator for specific receptors related to metabolic syndrome and inflammatory diseases.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

  • Anti-inflammatory Effects : Research indicates that the compound exhibits significant anti-inflammatory activity, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anti-inflammatory Activity :
    • A study published in Bioorganic and Medicinal Chemistry demonstrated that derivatives similar to this compound showed promising results in inhibiting pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro .
  • Anticancer Activity Assessment :
    • In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) :
    • Research focused on modifying the chemical structure to enhance efficacy against specific targets has provided insights into optimizing its biological activity. Compounds with similar structures exhibited varying degrees of effectiveness against different cancer types .

Data Tables

Property Value
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
CAS Number1048004-53-0
Potential ApplicationsAnti-inflammatory, Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.